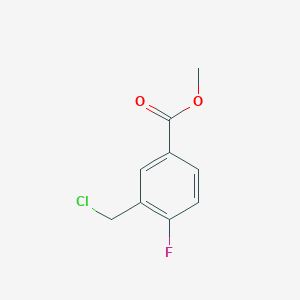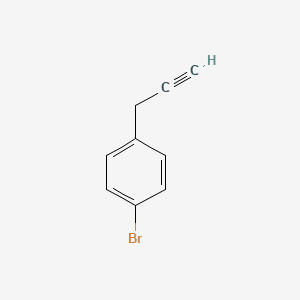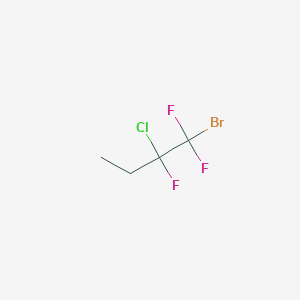![molecular formula C16H17BrClNO B1525635 5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride CAS No. 1220032-81-4](/img/structure/B1525635.png)
5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride
Overview
Description
5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride, also known as 5-Bromo-2-phenyl-3-pyrrolidin-1-yl-ether hydrochloride, is a synthetic compound used in various scientific research applications. It is a colorless, crystalline solid that is soluble in water and polar organic solvents. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in various chemical reactions. Its molecular weight is 291.7 g/mol and its melting point is 135-140°C.
Scientific Research Applications
Synthesis Applications
- 5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride and related compounds have applications in chemical synthesis. For example, 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine, a structurally similar compound, is used in the synthesis of acyclic pyridine C-nucleosides, demonstrating a role in creating nucleoside analogues with potential biological activities (Hemel et al., 1994). Additionally, pyridine hydrochloride is used for synthesizing chloro compounds from bromo derivatives in pyridine and quinoline series, indicating its utility in halogen exchange reactions (Mongin et al., 1996).
Environmental and Ecological Impact
- The research on brominated compounds, including those similar to this compound, extends to their environmental and ecological impacts. For instance, polybrominated diphenyl ethers (PBDEs) are studied for their effects on thyroid hormone and vitamin A levels in rats and mice, showing their potential environmental health risks (Hallgren et al., 2001). Another study discusses the developmental neurotoxicity of brominated flame retardants, highlighting concerns about their effects on human health (Eriksson et al., 2001).
Bromophenol Studies
- Bromophenols, which share structural similarities with this compound, have been studied for their oxidative behavior and potential formation of brominated polymeric products. This has implications for water treatment and environmental safety (Guan et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in the formation of carbon-carbon bonds .
Mode of Action
It’s known that brominated compounds can participate in free radical reactions . In such reactions, a bromine atom is typically removed, leaving behind a radical that can engage in further reactions . This suggests that 5-Bromo[1,1’-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride might undergo similar transformations.
Biochemical Pathways
It’s known that brominated compounds can participate in various organic reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the structure of the compound, potentially affecting various biochemical pathways.
Result of Action
The compound’s potential participation in free radical reactions and suzuki–miyaura cross-coupling reactions suggests that it could contribute to the formation of new carbon-carbon bonds, potentially leading to the synthesis of new organic compounds.
Properties
IUPAC Name |
3-(4-bromo-2-phenylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO.ClH/c17-13-6-7-16(19-14-8-9-18-11-14)15(10-13)12-4-2-1-3-5-12;/h1-7,10,14,18H,8-9,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMGRBFBDLLPJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B1525558.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine](/img/structure/B1525559.png)



![5-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525569.png)



![[4-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1525573.png)
![7-benzyl-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1525575.png)
